molecular formula C15H10Cl2FNO2 B14783939 2-chloro-N-(4-chloro-2-(3-fluorobenzoyl)phenyl)acetamide

2-chloro-N-(4-chloro-2-(3-fluorobenzoyl)phenyl)acetamide

Cat. No.: B14783939
M. Wt: 326.1 g/mol
InChI Key: XNXTYKZMNRKLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-chloro-2-(3-fluorobenzoyl)phenyl)acetamide is an organic compound with the molecular formula C15H10Cl2FNO2. This compound is characterized by the presence of chloro, fluoro, and acetamide functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-2-(3-fluorobenzoyl)phenyl)acetamide typically involves the acylation of aniline derivatives. One common method is the reaction of 4-chloro-2-(3-fluorobenzoyl)aniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-2-(3-fluorobenzoyl)phenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form amines.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

2-chloro-N-(4-chloro-2-(3-fluorobenzoyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-2-(3-fluorobenzoyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chlorophenyl)acetamide
  • 2-chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
  • 2-chloro-N-(3,4-dichlorophenyl)acetamide

Uniqueness

2-chloro-N-(4-chloro-2-(3-fluorobenzoyl)phenyl)acetamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H10Cl2FNO2

Molecular Weight

326.1 g/mol

IUPAC Name

2-chloro-N-[4-chloro-2-(3-fluorobenzoyl)phenyl]acetamide

InChI

InChI=1S/C15H10Cl2FNO2/c16-8-14(20)19-13-5-4-10(17)7-12(13)15(21)9-2-1-3-11(18)6-9/h1-7H,8H2,(H,19,20)

InChI Key

XNXTYKZMNRKLQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.